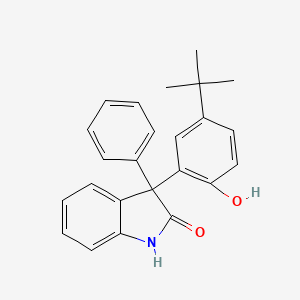
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester
Übersicht
Beschreibung
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and an alkyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester typically involves the esterification of isonicotinic acid derivatives. The process generally includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain metabolic processes and activation of signaling cascades that lead to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Methyl isonicotinate: An ester derivative of isonicotinic acid with a methyl group.
Ethyl isonicotinate: Similar to methyl isonicotinate but with an ethyl group instead of a methyl group.
Uniqueness
2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 2-methyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)14-12(8-11)6-9(2)3/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
MTQIBSCPCVCWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C=C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)
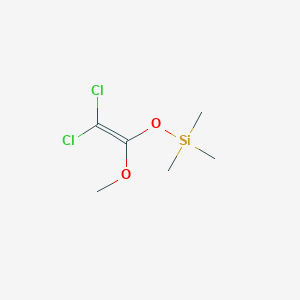
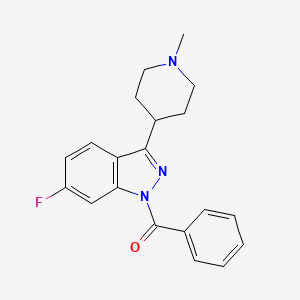
![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)
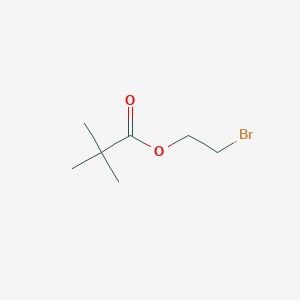
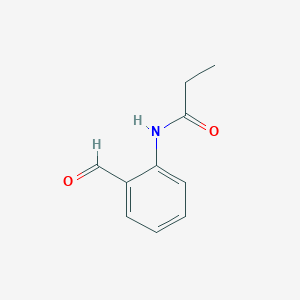
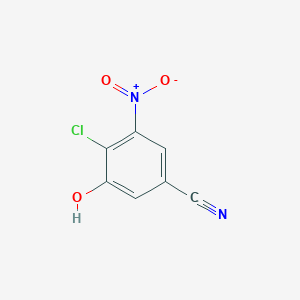
![1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile](/img/structure/B8499555.png)
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-](/img/structure/B8499565.png)
